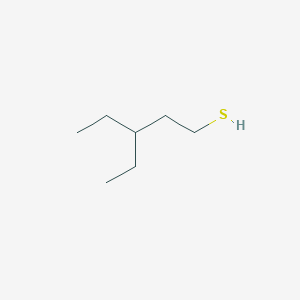
3-Ethylpentane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethylpentane-1-thiol: is an organic compound with the molecular formula C7H16S . It is a thiol, which means it contains a sulfur-hydrogen (S-H) group attached to a carbon chain. Thiols are known for their strong and often unpleasant odors. This compound is a branched thiol with a five-carbon chain and an ethyl group attached to the third carbon.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylpentane-1-thiol can be achieved through several methods:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of a halogenated precursor with a thiol reagent. For example, 3-ethylpentane-1-bromide can be reacted with sodium hydrosulfide (NaSH) to yield this compound.
Radical Thiol-Ene Reaction: Another method involves the radical thiol-ene reaction, where an alkene precursor reacts with a thiol in the presence of a radical initiator. This method is often used for the synthesis of branched thiols.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethylpentane-1-thiol undergoes several types of chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides using oxidizing agents such as hydrogen peroxide (H2O2) or iodine (I2). For example, this compound can be oxidized to 3,3’-dithiodipentane.
Reduction: Thiols can be reduced to alkanes using reducing agents such as lithium aluminum hydride (LiAlH4). this reaction is less common for branched thiols.
Substitution: Thiols can undergo nucleophilic substitution reactions with alkyl halides to form thioethers. For example, this compound can react with methyl iodide (CH3I) to form 3-ethylpentane-1-methylthioether.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), iodine (I2)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides (e.g., methyl iodide, ethyl bromide)
Major Products:
Oxidation: 3,3’-Dithiodipentane
Reduction: 3-Ethylpentane
Substitution: 3-Ethylpentane-1-methylthioether
Wissenschaftliche Forschungsanwendungen
3-Ethylpentane-1-thiol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its thiol group makes it a valuable reagent for thiol-ene reactions and the synthesis of thioethers and disulfides.
Biology: Thiols play a crucial role in biological systems, particularly in the formation of disulfide bonds in proteins. This compound can be used as a model compound to study thiol-disulfide exchange reactions.
Medicine: Thiols are known for their antioxidant properties. This compound can be used in research to explore its potential as an antioxidant agent.
Industry: Thiols are used in the production of flavors and fragrances. This compound can be used as a precursor for the synthesis of sulfur-containing compounds with desirable olfactory properties.
Wirkmechanismus
The mechanism of action of 3-Ethylpentane-1-thiol involves its thiol group, which can participate in various chemical reactions. The thiol group can undergo oxidation to form disulfides, which are important in stabilizing protein structures. In biological systems, thiols can act as antioxidants by scavenging reactive oxygen species (ROS) and preventing oxidative damage to cells.
Molecular Targets and Pathways:
Proteins: Thiols can form disulfide bonds with cysteine residues in proteins, affecting their structure and function.
Reactive Oxygen Species (ROS): Thiols can react with ROS, neutralizing their harmful effects and protecting cells from oxidative stress.
Vergleich Mit ähnlichen Verbindungen
3-Ethylpentane-1-thiol can be compared with other similar thiols:
Ethanethiol: A simple thiol with a two-carbon chain. It has a strong odor and is used as an odorant in natural gas.
Butane-1-thiol: A four-carbon thiol with a similar structure to this compound but without branching. It is used in organic synthesis and as a flavoring agent.
Hexane-1-thiol: A six-carbon thiol with a straight-chain structure. It is used in the synthesis of thioethers and disulfides.
Uniqueness of this compound:
Branched Structure: The presence of an ethyl group at the third carbon makes this compound unique compared to straight-chain thiols.
Reactivity: The branched structure can influence the reactivity and selectivity of this compound in chemical reactions.
Eigenschaften
Molekularformel |
C7H16S |
|---|---|
Molekulargewicht |
132.27 g/mol |
IUPAC-Name |
3-ethylpentane-1-thiol |
InChI |
InChI=1S/C7H16S/c1-3-7(4-2)5-6-8/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
AYAYLPDFWAIILC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)CCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


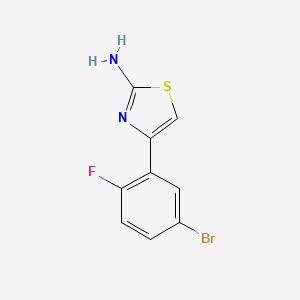

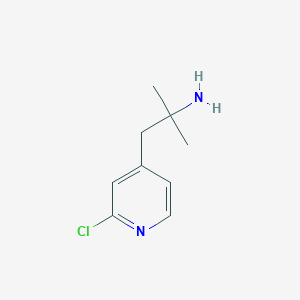

![(4s)-6-[4-(Trifluoromethoxy)phenyl]spiro[3.3]heptan-1-one](/img/structure/B13539280.png)
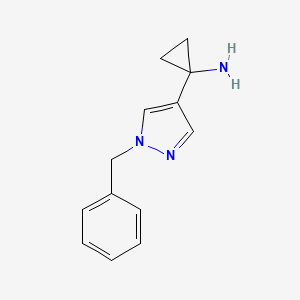

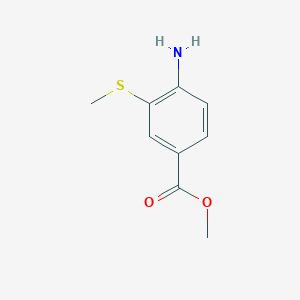
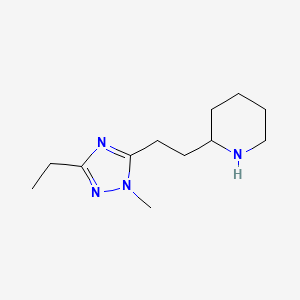

![2-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13539322.png)
![(3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine](/img/structure/B13539325.png)

![1,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13539343.png)
